molecular formula C3H6F3NO2S B1448200 1,1,1-Trifluoropropane-2-sulfonamide CAS No. 1443980-63-9

1,1,1-Trifluoropropane-2-sulfonamide

Cat. No. B1448200
CAS RN: 1443980-63-9
M. Wt: 177.15 g/mol
InChI Key: FAPBNZGKHKTHQD-UHFFFAOYSA-N
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Description

1,1,1-Trifluoropropane-2-sulfonamide, also known as N-(1,1,1-trifluoropropan-2-yl)methanesulfonamide, is a sulfonamide compound with the molecular formula C3H6F3NO2S . It has a molecular weight of 177.15 g/mol .


Molecular Structure Analysis

The molecular structure of 1,1,1-Trifluoropropane-2-sulfonamide consists of a propane chain with three fluorine atoms attached to the terminal carbon atom and a sulfonamide group attached to the middle carbon atom .


Physical And Chemical Properties Analysis

1,1,1-Trifluoropropane-2-sulfonamide is a powder at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Pharmacology

1,1,1-Trifluoropropane-2-sulfonamide: is a compound that has been explored for its potential in pharmacological applications. Sulfonamides, in general, are known for their wide range of biological activities, including antibacterial, antiviral, diuretic, hypoglycemic, anticancer, anti-inflammatory, and even potential anti-COVID-19 effects . The trifluoropropane moiety could potentially enhance the lipophilicity and metabolic stability of these compounds, making them candidates for drug development.

Material Science

In material science, 1,1,1-Trifluoropropane-2-sulfonamide could be used in the synthesis of advanced materials. Its incorporation into polymers could impart unique properties such as increased resistance to solvents and chemicals, potentially useful in coatings and specialty plastics .

Chemical Synthesis

This compound plays a role in chemical synthesis as a building block for creating more complex molecules. Its sulfonamide group can act as a good leaving group or as a nucleophile in various chemical reactions, which is essential in the synthesis of a wide range of chemical products .

Analytical Chemistry

In analytical chemistry, 1,1,1-Trifluoropropane-2-sulfonamide could be utilized as a standard or reagent in chromatographic methods. Its unique structure allows it to be a potential candidate for use in high-performance liquid chromatography (HPLC) to help in the separation and analysis of various compounds .

Life Science Research

The compound’s potential inhibitory effects on enzymes such as carbonic anhydrases make it a subject of interest in life science research. It could be used to study enzyme mechanisms or as a tool in the development of new therapeutic agents .

Chromatography

1,1,1-Trifluoropropane-2-sulfonamide: may serve as a component in the stationary phase or as a derivatization agent in gas chromatography (GC), enhancing the detection of various substances due to its volatility and the presence of the trifluoromethyl group .

Safety And Hazards

1,1,1-Trifluoropropane-2-sulfonamide is associated with several hazard statements including H302, H312, H315, H319, H332, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, and contact with skin and eyes .

Future Directions

While specific future directions for 1,1,1-Trifluoropropane-2-sulfonamide were not found in the search results, sulfonamides in general continue to be a subject of research due to their wide range of biological activities. Future research may focus on developing new sulfonamide derivatives with improved properties and exploring their potential applications in various fields .

properties

IUPAC Name

1,1,1-trifluoropropane-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6F3NO2S/c1-2(3(4,5)6)10(7,8)9/h2H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAPBNZGKHKTHQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trifluoropropane-2-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,1-Trifluoropropane-2-sulfonamide
Reactant of Route 2
1,1,1-Trifluoropropane-2-sulfonamide
Reactant of Route 3
1,1,1-Trifluoropropane-2-sulfonamide
Reactant of Route 4
1,1,1-Trifluoropropane-2-sulfonamide
Reactant of Route 5
1,1,1-Trifluoropropane-2-sulfonamide
Reactant of Route 6
1,1,1-Trifluoropropane-2-sulfonamide

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